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3-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}benzoic acid

regioisomerism structure-activity relationship pharmacophore topology

3-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}benzoic acid (CAS 924765-24-2; molecular formula C19H20N2O5; molecular weight 356.37 g/mol) is a synthetic small molecule belonging to the class of 3,4-dihydroisoquinoline-2(1H)-carbonyl amino benzoic acid derivatives. It features a 6,7-dimethoxy-3,4-dihydroisoquinoline core linked via a urea-like carbonylamino bridge to a benzoic acid moiety at the meta (3-) position.

Molecular Formula C19H20N2O5
Molecular Weight 356.378
CAS No. 924765-24-2
Cat. No. B2418224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}benzoic acid
CAS924765-24-2
Molecular FormulaC19H20N2O5
Molecular Weight356.378
Structural Identifiers
SMILESCOC1=C(C=C2CN(CCC2=C1)C(=O)NC3=CC=CC(=C3)C(=O)O)OC
InChIInChI=1S/C19H20N2O5/c1-25-16-9-12-6-7-21(11-14(12)10-17(16)26-2)19(24)20-15-5-3-4-13(8-15)18(22)23/h3-5,8-10H,6-7,11H2,1-2H3,(H,20,24)(H,22,23)
InChIKeyCFJVNKYWAWFJGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-{[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}benzoic acid (CAS 924765-24-2): A 3,4-Dihydroisoquinoline-Urea Benzoic Acid Building Block for Targeted Library Synthesis


3-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}benzoic acid (CAS 924765-24-2; molecular formula C19H20N2O5; molecular weight 356.37 g/mol) is a synthetic small molecule belonging to the class of 3,4-dihydroisoquinoline-2(1H)-carbonyl amino benzoic acid derivatives . It features a 6,7-dimethoxy-3,4-dihydroisoquinoline core linked via a urea-like carbonylamino bridge to a benzoic acid moiety at the meta (3-) position. This scaffold positions it within a broader chemotype employed in medicinal chemistry for inhibitor design targeting enzymes such as HIV-1 reverse transcriptase, glutamine fructose-6-phosphate amidotransferase (GFAT), and aldo-keto reductase AKR1C3 when appropriately elaborated [1][2]. The compound is commercially available from multiple vendors including Sigma-Aldrich (Princeton BioMolecular Research) and appears in patent literature encompassing GFAT inhibition and anti-apoptotic applications [3].

Regio-Specific Scaffold

Meta-carboxyl dihydroisoquinoline-urea core for precise SAR mapping and pharmacophore integrity

Functional Handle

Free carboxylic acid enables direct conjugation or binding without additional deprotection

Research Context

Linked to HIV-1 RT, GFAT, and AKR1C3 inhibitor design programs; supports targeted library synthesis

Why 3-{[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}benzoic acid Cannot Be Interchanged with its Closest Analogs


Despite sharing the same core scaffold (C19H20N2O5, MW 356.37), three closely related analogs—the 4-positional isomer (CAS 924779-19-1), the methyl ester derivative, and the 3-sulfonyl analog (AKR1C3 inhibitor CRT0036521)—exhibit fundamentally different properties that preclude simple substitution. The 3-carboxylic acid isomer positions the carboxyl group at a meta orientation that confers a distinct hydrogen-bonding vector and topological arrangement compared to the para (4-) isomer , which directly impacts recognition by biological targets that rely on precise pharmacophore geometry, as demonstrated in the 1500-fold isoform selectivity achieved by the analogous 3-sulfonyl-benzoic acid AKR1C3 inhibitor [1]. The methyl ester analog lacks the acidic proton required for ionic interactions with basic residues in target binding pockets, rendering it a prodrug or inactive species in assays requiring free carboxylate engagement [2]. These structural nuances mean that procurement of the exact 3-carboxylic acid isomer, rather than a positional or functional group analog, is essential for maintaining fidelity in structure–activity relationship (SAR) studies and reproducible biological outcomes.

4-Carboxyl Isomer

Para substitution shifts pharmacophore geometry ~2.4 Å; isoform selectivity profile may not transfer.

Methyl Ester Analog

Lacks ionizable proton; requires hydrolysis for carboxylate engagement, introducing assay variability.

Sulfonyl-Linker Analog

Different hydrogen-bonding pattern directs selectivity toward AKR1C3; may not match urea-target profiles.

Quantitative Differentiation Evidence for 3-{[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}benzoic acid (CAS 924765-24-2) Versus Closest Analogs


Regioisomeric Identity: Meta (3-) Versus Para (4-) Carboxyl Substitution and Implications for Target Engagement

The target compound positions the benzoic acid carboxyl group at the 3- (meta) position of the aromatic ring, whereas the commercially available isomer CAS 924779-19-1 bears the carboxyl at the 4- (para) position. The InChI Key for the 4-isomer (LVUQPUZWXVZLNT-UHFFFAOYSA-N) confirms para connectivity distinct from the target compound . The 3-sulfonyl analog CRT0036521 (3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid) employs the same 3-position benzoic acid geometry and achieves 1500-fold selectivity for AKR1C3 over other AKR1C isoforms (IC50 in the low nanomolar range) [1][2]. This demonstrates that the 3-position orientation is functionally critical for achieving isoform-selective pharmacological profiles, as the para isomer would misalign the carboxylate pharmacophore by approximately 2.4 Å, disrupting key interactions.

Regioisomeric Identity
Cross-study comparable
Meta vs. para carboxyl: ~2.4 Å spatial displacement; para isomer misaligns key interactions, failing to replicate 1500-fold isoform selectivity demonstrated by 3-position scaffold.
Critical for regiospecific pharmacophore mapping.
Structural analysis; published AKR1C isoform profiling data.
regioisomerism structure-activity relationship pharmacophore topology

Linkage Chemistry: Carbonylamino (Urea-Like) Versus Sulfonyl Group and its Effect on Conformational and Pharmacological Properties

The target compound incorporates a carbonylamino (urea-like) linker—C(=O)NH—between the dihydroisoquinoline nitrogen and the benzoic acid ring, whereas the structurally closest biologically characterized analog CRT0036521 employs a sulfonyl (SO2) linker. The carbonylamino group is planar and capable of both hydrogen-bond donation (NH) and acceptance (C=O), enabling distinct interaction patterns versus the tetrahedral sulfonyl group, which only accepts hydrogen bonds [1]. Published SAR for the related 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-N-phenylpropanamide series (also employing the carbonylamino-type linkage) demonstrated HIV-1 RT inhibition ranging from weak to 61% at the tested concentration, with CC50 >200 μg/mL in T lymphocytes [2]. The sulfonyl analog, by contrast, was identified as a potent AKR1C3 inhibitor, indicating divergent target preferences driven by linker chemistry.

Linker Chemistry
Cross-study comparable
Geometry: planar sp2 (carbonylamino) vs. tetrahedral sp3 (sulfonyl); H-bond: donor/acceptor vs. acceptor-only; Primary target profile: HIV-1 RT inhibition vs. AKR1C3 inhibition.
Defines distinct pharmacophore space; substitution alters target engagement profile.
Comparative SAR across dihydroisoquinoline series.
linker chemistry urea isostere conformational analysis

Free Carboxylic Acid Versus Methyl Ester: Implications for Binding Interactions and Assay Compatibility

The target compound bears a free carboxylic acid (COOH) at the 3-position, while a closely related methyl ester analog (methyl 3-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}benzoate) is also commercially available [1]. The free acid is capable of forming salt bridges and strong hydrogen bonds with basic residues (e.g., Arg, Lys) in target binding sites, whereas the methyl ester lacks the ionizable proton and serves predominantly as a hydrogen-bond acceptor. In the analogous 6,7-dihydroxyisoquinoline-3-carboxylic acid series, the free carboxylic acid was essential for potent inhibition of insulin-like growth factor-1 binding protein (IGFBP), with non-peptide inhibitors achieving Kd values of 1–24 nM across all six human IGFBP isoforms [2]. The methyl ester would require in situ hydrolysis to the free acid to achieve comparable target engagement.

Free Acid vs. Methyl Ester
Class-level
pKa: ~4.2 (COOH) vs. >14 (COOCH3); H-bond donor count: 1 vs. 0. Free acid forms ionic bonds; ester may require hydrolysis.
Free acid supports direct assay use; ester introduces processing variability.
Inferred from 6,7-dihydroxyisoquinoline carboxylic acid IGFBP inhibitor series.
carboxylic acid pharmacophore prodrug ester hydrolysis

Dimethoxy Substitution Pattern on the Dihydroisoquinoline Core and its Impact on Physicochemical Properties

The 6,7-dimethoxy substitution on the dihydroisoquinoline ring distinguishes the target compound from the unsubstituted 3,4-dihydroisoquinoline-2(1H)-carbonyl amino benzoic acid scaffold (e.g., as present in CRT0036521). The dimethoxy groups increase molecular weight (356.37 vs. ~312 g/mol for unsubstituted analog) and modulate lipophilicity (predicted logP increase of approximately 0.8–1.2 log units) . In previously reported 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives, the dimethoxy motif was associated with improved cellular permeability and P-glycoprotein inhibitory activity, with compound 26 in a phthalazinone series achieving effective MDR reversal at sub-micromolar concentrations [1]. The unsubstituted dihydroisoquinoline analog lacks these methoxy-driven property enhancements.

6,7-Dimethoxy Effect
Class-level
MW +44 g/mol vs. unsubstituted; predicted logP +0.8–1.2; HBA +2. Associated with enhanced permeability and P-gp inhibition in related series.
Confers distinct physicochemical and permeability profile.
Based on calculated properties and published P-gp inhibitor series.
methoxy substituent effects lipophilicity metabolic stability

Recommended Research and Procurement Application Scenarios for 3-{[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}benzoic acid (CAS 924765-24-2)


Regiospecific SAR Studies Requiring the 3-Carboxyl Dihydroisoquinoline-Urea Pharmacophore

When structure–activity relationship (SAR) campaigns demand the exact 3-position carboxylic acid for optimal hydrogen-bonding geometry and isoform selectivity—as demonstrated by the 1500-fold AKR1C3 selectivity achieved by the analogous 3-sulfonyl-benzoic acid scaffold—this compound provides the regiospecifically defined meta-carboxyl orientation essential for reproducible pharmacophore mapping [1]. Procurement of the 4-isomer (CAS 924779-19-1) would misposition the carboxylate and invalidate SAR conclusions.

HIV-1 Reverse Transcriptase and Anti-Infective Screening Libraries Leveraging the Carbonylamino (Urea) Linker

The carbonylamino linker defines a urea-like hydrogen-bonding motif that has been associated with HIV-1 reverse transcriptase inhibition (up to 61% inhibition in biochemical assay) and broad-spectrum antimicrobial activity in this scaffold class [2]. The target compound can serve as a core intermediate or direct screening candidate in antiviral and antibacterial discovery programs where urea pharmacophores are privileged.

P-Glycoprotein and Multidrug Resistance (MDR) Research Requiring 6,7-Dimethoxy-Dihydroisoquinoline Scaffolds

The 6,7-dimethoxy substitution pattern on the dihydroisoquinoline core is a characteristic structural feature of potent P-glycoprotein inhibitors capable of reversing MDR in cancer cells [3]. This compound provides the dimethoxy-substituted core in combination with a free carboxylic acid handle, enabling further derivatization or direct evaluation in cellular MDR reversal assays.

Fragment-Based and Structure-Based Drug Design Requiring a Free Carboxylic Acid Hydrogen-Bond Anchor

The free 3-carboxylic acid moiety provides a strong ionic and hydrogen-bond anchor point for engaging basic residues (Arg, Lys) in target protein binding sites, as validated by the 1–24 nM Kd values achieved by related isoquinoline-carboxylic acid IGFBP inhibitors [4]. Unlike the methyl ester analog, this compound can be used directly in biochemical and biophysical assays (SPR, ITC, X-ray crystallography) without a deprotection step.

Application
Selection Property
Validation Focus
Regiospecific SAR library synthesis
Meta-carboxyl dihydroisoquinoline-urea scaffold
Pharmacophore mapping and isoform selectivity context
HIV-1 RT and anti-infective screening
Carbonylamino (urea) linker motif
Target engagement and antiviral assay context
P-glycoprotein and MDR reversal research
6,7-Dimethoxy substitution pattern
Membrane permeability and MDR endpoint context
Fragment-based drug design
Free carboxylic acid hydrogen-bond anchor
Binding affinity and biophysical assay compatibility
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